3,4-Dimethyl-1,2,5-oxadiazole

Descripción general

Descripción

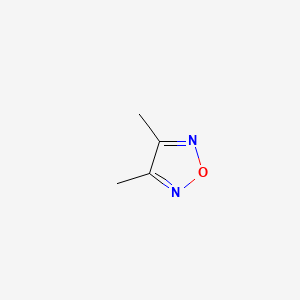

3,4-Dimethyl-1,2,5-oxadiazole is a heterocyclic organic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered ring structures containing two nitrogen atoms, one oxygen atom, and two carbon atoms.

Mecanismo De Acción

Target of Action

3,4-Dimethyl-1,2,5-oxadiazole, like other oxadiazoles, is a heterocyclic compound that has been synthesized as an anti-infective agent with anti-bacterial, anti-viral, and anti-leishmanial activities

Mode of Action

Oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property may play a role in their interaction with biological targets.

Biochemical Pathways

It’s known that oxadiazole derivatives have shown potential in inhibiting various enzymes like thymidylate-synthase, hdac(histone deacetylase), topoisomerase ii, telomerase, thymidine phosphorylase .

Pharmacokinetics

The pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Oxadiazoles have been reported to exhibit a broad spectrum of biological activities, including antibacterial, antiviral, antifungal, anticancer, antioxidant, anti-inflammatory, and analgesic properties .

Action Environment

It’s known that these factors can significantly impact the effectiveness of a compound .

Análisis Bioquímico

Biochemical Properties

3,4-Dimethyl-1,2,5-oxadiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase . These interactions often involve binding to the active sites of these enzymes, leading to inhibition or activation of their catalytic activities. For instance, the interaction with thymidylate synthase can inhibit DNA synthesis, while binding to HDAC can affect gene expression by altering histone acetylation levels .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the proliferation and apoptosis of cancer cells by targeting specific signaling pathways . Additionally, this compound can alter the expression of genes involved in cell cycle regulation and metabolic processes, leading to changes in cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with topoisomerase II can prevent the enzyme from unwinding DNA, thereby inhibiting DNA replication and transcription . Additionally, this compound can induce changes in gene expression by binding to transcription factors or modifying histone acetylation patterns . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for this compound in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo enzymatic transformations, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways can influence the compound’s overall efficacy and safety profile, as well as its impact on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions can affect the localization and accumulation of this compound within different cellular compartments, influencing its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biological effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-1,2,5-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine with acetic anhydride, followed by cyclization to form the oxadiazole ring . Another method includes the oxidative cyclization of N-acylhydrazones using reagents such as trichloroisocyanuric acid .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to mitigate potential safety risks associated with the thermal instability of starting materials. For example, a safer method involves the batch-wise addition of potassium permanganate to avoid the accumulation of reactive intermediates .

Análisis De Reacciones Químicas

Types of Reactions: 3,4-Dimethyl-1,2,5-oxadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents into the oxadiazole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or other strong oxidizing agents.

Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the oxadiazole ring .

Aplicaciones Científicas De Investigación

3,4-Dimethyl-1,2,5-oxadiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Comparación Con Compuestos Similares

1,2,4-Oxadiazole: Another regioisomer with similar structural features but different electronic properties and reactivity.

1,3,4-Oxadiazole: Known for its broad spectrum of pharmacological activities, including antibacterial and antifungal properties.

1,2,3-Oxadiazole: Less commonly studied but still of interest for its unique chemical properties.

Uniqueness of 3,4-Dimethyl-1,2,5-oxadiazole: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications, such as in the design of high-energy materials and specialized pharmaceuticals .

Actividad Biológica

3,4-Dimethyl-1,2,5-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, including its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

General Properties of Oxadiazoles

Oxadiazoles are five-membered heterocyclic compounds characterized by their unique structural framework. They exhibit a wide range of biological activities, making them significant in medicinal chemistry. The 1,3,4-oxadiazole derivatives have been reported to possess various pharmacological effects such as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties .

Antimicrobial Activity

Recent studies have shown that oxadiazole derivatives exhibit substantial antimicrobial activity. For instance:

- Antibacterial Efficacy : Compounds derived from oxadiazoles have demonstrated effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicates that modifications at the 2 and 5 positions of the oxadiazole ring can enhance antibacterial potency .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines:

- Cell Line Studies : In vitro studies revealed that this compound exhibits significant cytotoxicity against several cancer cell lines. For example:

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases. Compounds containing oxadiazoles have shown promising anti-inflammatory properties:

- Mechanism of Action : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic effects in inflammatory disorders .

Research Findings and Case Studies

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

Propiedades

IUPAC Name |

3,4-dimethyl-1,2,5-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-3-4(2)6-7-5-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJSZGJVBAWEFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198012 | |

| Record name | Furazan, dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4975-21-7 | |

| Record name | Furazan, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004975217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethylfurazan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethylfurazan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4734 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furazan, dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dimethylfurazan | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EMR4VSW8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 3,4-dimethyl-1,2,5-oxadiazole synthesized?

A1: [] The oxidation of dimethylglyoxime (DmgH2) under specific conditions can yield this compound-2-oxide. This process, conducted in tetrahydrofuran (THF) using ditertiary butyl chromate (TBC) as the oxidizing agent, can be performed using either conventional or microwave heating. Research suggests that microwave dielectric heating offers a more efficient and time-saving approach compared to conventional methods . Further synthetic steps might be needed to obtain this compound from the 2-oxide derivative, but the provided abstract does not specify these.

Q2: Does this compound undergo lithiation reactions?

A2: Yes. [] Research indicates that this compound undergoes lateral lithiation when treated with n-butyllithium. This reaction leads to the formation of the corresponding acetic acid derivative upon subsequent carboxylation . This suggests that the methyl groups in the 3 and 4 positions of the oxadiazole ring are susceptible to lithiation, providing a potential avenue for further functionalization of the molecule.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.